N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, thiomorpholine, and phthalazinone moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the phthalazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the thiomorpholine ring: Thiomorpholine can be introduced through nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This step may involve the use of fluorinated aromatic compounds in coupling reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine and thiomorpholine groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Fluorinated aromatic compounds: Compounds containing fluorine atoms in their aromatic rings.
Thiomorpholine-containing compounds: Molecules with thiomorpholine rings.
Uniqueness
N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is unique due to the combination of its fluorophenyl, thiomorpholine, and phthalazinone moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-16-7-3-4-8-17(16)22-18(26)13-25-20(27)15-6-2-1-5-14(15)19(23-25)24-9-11-28-12-10-24/h1-8H,9-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRNBCCVYOLTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.